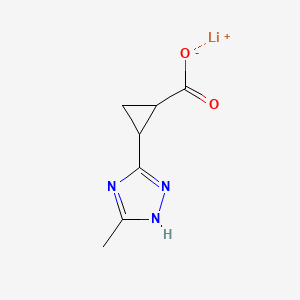

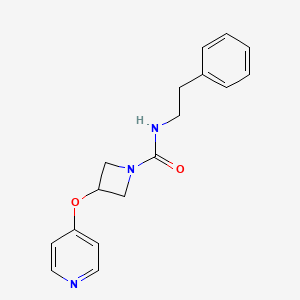

5-氨基-1-(2,5-二甲基苄基)-N-(2,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In the context of 5-amino-1,2,3-triazole-4-carboxamide derivatives, various methods have been developed to obtain these compounds. For instance, a method for synthesizing thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid has been reported, which further undergoes heterocyclization reactions with bifunctional reagents to yield new heterocyclic polycyclic ensembles containing a triazole fragment . Additionally, a ruthenium-catalyzed synthesis approach has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, which avoids the Dimroth rearrangement and allows for the creation of triazole-based scaffolds with potential biological activity .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined to understand its antitumor activity . Similarly, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis, which is important for evaluating its activity as an inhibitor of purine nucleoside phosphorylase .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is diverse, allowing for the synthesis of various biologically active compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved exploring the reaction conditions between triazole ester and ethylene diamine, leading to a high yield of the target compound . Moreover, the condensation of 4-amino-1,2,3-triazole-5-carboxamides with acetates of different amidines resulted in the formation of 2-substituted 8-azapurin-6-ones, showcasing the versatility of triazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV, IR, mass spectra, pKa, and NMR, are essential for understanding their chemical behavior and potential as pharmaceutical agents. The properties of typical products, such as 2,7-dimethyl-8-azapurin-6-one derived from triazole carboxamides, have been measured and discussed to gain insights into their chemical nature . These properties are indicative of the stability and reactivity of the triazole ring in various chemical environments.

科学研究应用

新型化合物的合成

- 5-氨基-1-(2,5-二甲基苄基)-N-(2,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺及其相关化合物已被用于合成各种新型化合物,这些化合物在化学和药理学的不同领域具有潜在应用。例如,类似三唑甲酰胺与乙酰胺啶和其它酰胺的缩合反应产生了新的8-氮嘌呤-6-酮(Albert & Trotter, 1979)。

抗菌活性

- 5-氨基-1H-1,2,3-三唑-4-甲酰胺等化合物已针对大肠杆菌、肺炎克雷伯菌和金黄色葡萄球菌等主要病原体进行了抗菌活性评估。它们表现出中等至良好的活性,凸显了它们作为抗菌剂的潜力(Pokhodylo 等,2021)。

生物活性化合物的开发

- 5-氨基-1,2,3-三唑-4-甲酸,一种与本化合物类似的分子,已被用于制备基于三唑骨架的肽模拟物和其他生物活性化合物。这项研究为开发新的药物化合物开辟了途径(Ferrini 等,2015)。

结构研究和化学性质

- 已经对相关三唑衍生物的详细结构研究和化学性质分析进行了研究。例如,5-苯基-[1, 2, 3]三唑[1, 5-b][1, 2, 4]三嗪-3-甲酰胺的晶体结构(一种具有相似结构的化合物)已使用单晶 X 射线衍射技术确定(L'abbé 等,2010)。

抑制嘌呤核苷磷酸化酶

- 5-氨基-1,2,4-三唑-3-甲酰胺的衍生物,在结构上与本化合物相关,已显示出对嘌呤核苷磷酸化酶(嘌呤代谢中重要的酶)的抑制作用。这表明在治疗与嘌呤代谢相关的疾病中具有潜在的治疗应用(Sanghvi 等,1988)。

属性

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-12-6-8-17(15(4)9-12)22-20(26)18-19(21)25(24-23-18)11-16-10-13(2)5-7-14(16)3/h5-10H,11,21H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZOSBQUYVBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)C)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)